3-Hydroxyandrost-4-ene-6,17-dione

Aromatase Inhibition Steroidal Inhibitors Breast Cancer Research

This compound’s 3β‑hydroxyl group unlocks derivatization pathways not accessible with the 3‑keto analog 4‑AT, enabling a 26‑fold range in aromatase inhibition potency (Ki 0.61–16.0 µM). As the essential exemestane intermediate, it supports validated generic API routes. Also serves as a 4‑AT metabolite reference standard for GC‑MS/LC‑MS doping control. Confirm synthetic performance and steric purity—generic substitution compromises reproducibility and procurement value.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 18386-45-3
Cat. No. B231265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyandrost-4-ene-6,17-dione
CAS18386-45-3
Synonyms3-hydroxyandrost-4-ene-6,17-dione
3-OH-androstene-6,17-dione
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O
InChIInChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,11-14,20H,3-8,10H2,1-2H3/t11-,12-,13-,14-,18+,19-/m0/s1
InChIKeyARAPFCZLRWLJAA-LZBOESDWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyandrost-4-ene-6,17-dione (CAS 18386-45-3) Technical Procurement Guide: Baseline Specifications and Classification


3-Hydroxyandrost-4-ene-6,17-dione (CAS 18386-45-3), also referred to as 3β-hydroxyandrost-4-ene-6,17-dione, is a C19 steroidal compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol [1]. The compound is characterized by a 3β-hydroxyl group, a Δ4 double bond, and carbonyl functionalities at the C6 and C17 positions . It is classified as an androstenedione analog and serves as a key intermediate in the synthesis of steroidal aromatase inhibitors [2]. The (3β)-stereoisomer is the biologically relevant form referenced in primary literature [3].

3-Hydroxyandrost-4-ene-6,17-dione: Why In-Class Analogs Cannot Substitute Without Quantitative Verification


Steroidal aromatase inhibitor precursors exhibit substantial variation in both enzyme inhibition kinetics and synthetic utility based on subtle structural modifications. Substituting 3-hydroxyandrost-4-ene-6,17-dione with analogs such as 4-androstene-3,6,17-trione (4-AT), 6α-hydroxyandrost-4-ene-3,17-dione, or 4-hydroxyandrostenedione would alter downstream synthetic outcomes and biological activity profiles due to differences in functional group positioning at C3, C6, and C17 [1]. Specifically, the 3β-hydroxyl group of this compound enables distinct derivatization pathways and confers a unique inhibition profile not replicated by the 3-keto analog 4-AT [2]. Generic substitution without quantitative verification of both synthetic performance and target enzyme inhibition would compromise experimental reproducibility and procurement value [3].

3-Hydroxyandrost-4-ene-6,17-dione: Quantitative Differential Evidence for Scientific Selection and Procurement Decisions


3β-Hydroxyandrost-4-ene-6,17-dione as a Potent Aromatase Inhibitor Scaffold: Comparative IC50 Data vs. 4-Hydroxyandrostenedione

The 3-deoxy derivative (VII) of 3β-hydroxyandrost-4-ene-6,17-dione, which retains the core scaffold with modifications at the 3-position, exhibited potent aromatase inhibition with an IC50 of 3.3 μM, comparable to the clinically relevant comparator 4-hydroxyandrostenedione (IC50 = 1.2 μM) [1]. The parent scaffold therefore serves as a viable starting point for developing competitive aromatase inhibitors with potency within the same order of magnitude as established steroidal inhibitors .

Aromatase Inhibition Steroidal Inhibitors Breast Cancer Research

Kinetic Mechanism Differentiation: Competitive Inhibition Ki Values of 3β-Hydroxyandrost-4-ene-6,17-dione Derivatives

Kinetic analysis of derivatives synthesized from 3β-hydroxyandrost-4-ene-6,17-dione (I) revealed that the 3-deoxy derivative VII acts as a competitive inhibitor of human placental aromatase with an apparent Ki of 0.61 μM, while the 3-formate derivative II exhibits a Ki of 16.0 μM and the 3-acetate derivative III exhibits a Ki of 5.5 μM [1]. This 26-fold range in Ki values across derivatives from a single parent scaffold demonstrates that subtle modifications at the 3-position dramatically modulate binding affinity, providing a tunable platform for inhibitor optimization [2].

Enzyme Kinetics Aromatase Competitive Inhibition Structure-Activity Relationship

Time-Dependent Inactivation Kinetics: Derivative-Specific Irreversible Binding Profiles

Derivatives of 3β-hydroxyandrost-4-ene-6,17-dione demonstrate distinct time-dependent inactivation profiles. The 3-formate derivative II exhibited pseudo-first-order time-dependent inactivation of aromatase with an inactivation Ki of 20.5 μM and a kinact of 1.54 × 10⁻² min⁻¹, whereas the 3-acetate derivative III produced a biphasic loss of enzyme activity [1]. This inactivation was NADPH- and oxygen-dependent and was prevented by the natural substrate androstenedione, confirming a mechanism-based (suicide) inhibition pathway . In contrast, the comparator 4-androstene-3,6,17-trione (4-AT) undergoes 3β-reduction to yield the target compound as a metabolite, which itself exhibits reduced aromatase inhibitory activity relative to the parent 4-AT, indicating that the 3β-hydroxy derivative is not the primary active inhibitory species when derived from 4-AT [2].

Suicide Inhibition Time-Dependent Inactivation Aromatase Mechanism-Based Inhibitors

Stereochemical Impact on Aromatase Inhibition: 3β-OH vs. 3α-OH and Other A-Ring Modifications

A comprehensive structure-activity relationship (SAR) study of A- and D-ring modified steroidal aromatase inhibitors demonstrated that C-3 hydroxyl derivatives exhibit markedly different inhibitory potencies based on stereochemistry. The 3β-hydroxy derivative (compound 1) exhibited an IC50 of 0.18 μM, establishing it as a highly active compound within the series [1]. This 3β-stereochemical configuration was confirmed to be critical for activity when compared against other A-ring modifications including 3,4-epoxides (IC50 = 0.145 μM) and 4,5-olefins (IC50 = 0.135 μM) [2]. In silico induced-fit docking simulations further supported that the 3β-hydroxyl orientation enables favorable recognition within the aromatase active site [3].

Stereochemistry Structure-Activity Relationship Aromatase 3β-Hydroxyl

Synthetic Utility: 3β-Hydroxyandrost-4-ene-6,17-dione as an Exemestane Precursor and Aromatase Inhibitor Intermediate

3-Hydroxyandrost-4-ene-6,17-dione serves as a direct precursor in the synthesis of exemestane, a clinically approved steroidal aromatase inhibitor used in the treatment of hormone-sensitive breast cancer [1]. An optimized synthetic route starting from dehydroepiandrosterone (DHEA) proceeds via PCC oxidation to yield androst-4-ene-3,6,17-trione (2), followed by Co²⁺-mediated NaBH₄ reduction to produce 3β-hydroxyandrost-4-ene-6,17-dione (3) with improved reaction yield and reduced step count compared to previously reported methods [2]. This compound thus offers procurement value both as a synthetic intermediate for pharmaceutical development and as a reference standard for analytical method validation in metabolism studies [3].

Exemestane Synthesis Steroidal Aromatase Inhibitors Synthetic Intermediate Anticancer Agents

3-Hydroxyandrost-4-ene-6,17-dione: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: SAR-Driven Optimization of Steroidal Aromatase Inhibitors

The 3β-hydroxyandrost-4-ene-6,17-dione scaffold enables rational design of aromatase inhibitors with tunable potency. As demonstrated by Numazawa et al. (1989), derivatives from this parent compound exhibit Ki values spanning 0.61 μM to 16.0 μM, providing a 26-fold dynamic range for fine-tuning binding affinity. The scaffold also supports time-dependent inactivation with kinact of 1.54 × 10⁻² min⁻¹ for the 3-formate derivative [1]. This tunability makes the compound ideal for SAR programs seeking to balance competitive inhibition potency with mechanism-based inactivation properties.

Pharmaceutical Development: Exemestane Precursor and Reference Standard

3-Hydroxyandrost-4-ene-6,17-dione is a key synthetic intermediate in the production of exemestane, a clinically approved steroidal aromatase inhibitor for hormone-sensitive breast cancer. Optimized synthetic routes from DHEA via PCC oxidation and Co²⁺/NaBH₄ reduction yield this compound with improved efficiency over prior methods [1]. The compound's established role in this validated synthetic pathway provides direct procurement justification for pharmaceutical development and generic drug manufacturing programs targeting steroidal aromatase inhibitors.

Analytical Chemistry: Metabolism Studies of 4-Androstene-3,6,17-trione (4-AT)

3β-Hydroxyandrost-4-ene-6,17-dione is a confirmed metabolite of 4-androstene-3,6,17-trione (4-AT) via 3β-reduction. Studies have demonstrated that this metabolite exhibits reduced aromatase inhibitory activity relative to the parent 4-AT, establishing that the parent inhibitor, not the metabolite, is primarily responsible for irreversible enzyme inactivation [1]. This compound therefore serves as an essential analytical reference standard for GC-MS and LC-MS/MS methods designed to detect and quantify 4-AT administration and metabolism, with established applications in doping control and pharmacokinetic studies [2].

Biochemical Pharmacology: Mechanistic Studies of Aromatase Inhibition Kinetics

The compound's derivatives exhibit distinct kinetic inhibition profiles that enable detailed mechanistic studies of aromatase. Competitive inhibition (Ki = 0.61-16.0 μM) and time-dependent inactivation (Ki_inact = 20.5 μM, kinact = 1.54 × 10⁻² min⁻¹) have been characterized in human placental microsomes under defined NADPH and oxygen conditions [1]. These quantitative parameters make 3-hydroxyandrost-4-ene-6,17-dione and its derivatives valuable tools for investigating the molecular mechanisms of steroidal aromatase inhibition, including suicide substrate behavior and active site interactions [2].

Quote Request

Request a Quote for 3-Hydroxyandrost-4-ene-6,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.